molecular formula C23H29N3O B2812982 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide CAS No. 922113-06-2

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide

Cat. No. B2812982
M. Wt: 363.505
InChI Key: YDDMCNIQJPDNAR-UHFFFAOYSA-N
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Description

“N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide” is a chemical compound with the CAS Number: 1119450-30-4 and a molecular weight of 303.45 . The IUPAC name for this compound is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (THIQ), has been described in the literature . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16 (5-6-18 (17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a unique representation of the molecule’s structure.

Safety And Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . Further safety and hazard information should be available in the MSDS.

Future Directions

The compound, being a part of the 1,2,3,4-tetrahydroquinoline class, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel analogs with potent biological activity. Therefore, future research could focus on exploring these biological activities further and developing more potent analogs .

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-25-13-7-10-19-16-20(11-12-21(19)25)22(26-14-5-6-15-26)17-24-23(27)18-8-3-2-4-9-18/h2-4,8-9,11-12,16,22H,5-7,10,13-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMCNIQJPDNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide

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